molecular formula C20H13N3 B1205423 Nitramarine CAS No. 95360-17-1

Nitramarine

Cat. No.: B1205423
CAS No.: 95360-17-1
M. Wt: 295.3 g/mol
InChI Key: XCVKCPXFKRDYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Isolation within the β-Carboline Alkaloid Family

Nitramarine is classified as a β-carboline alkaloid, a broad group of naturally occurring compounds characterized by a tricyclic pyrido[3,4-b]indole core structure nih.govwikipedia.orgresearchgate.net. These alkaloids are widely distributed in plants and have been associated with a diverse array of biological activities nih.govwikipedia.orgresearchgate.netthieme-connect.de. More specifically, this compound is identified as 1-(2-quinolinyl)-β-carboline wikipedia.orgomicsonline.org, indicating a structural fusion that incorporates both quinoline (B57606) and β-carboline moieties. While β-carbolines have a rich history of isolation from various botanical sources, detailed accounts of this compound's initial isolation are less prominent in contemporary literature, which largely focuses on its synthetic accessibility. Its mention in relation to marine-derived alkaloids suggests potential origins or inspirations from marine natural products researchgate.netfigshare.com.

Academic Significance in Organic Synthesis and Natural Product Chemistry

The academic significance of this compound primarily lies in the development of sophisticated synthetic strategies for its preparation and that of its analogues. Researchers have devised several key methodologies to access this complex molecule, underscoring advancements in organic synthesis:

Cascade Oxidation/Pictet-Spengler Condensation/Annulation: A notable advancement is the development of a one-pot, metal-free cascade reaction that combines oxidation, Pictet-Spengler condensation, and annulation steps. This efficient process utilizes readily available quinolines and tryptophan derivatives, offering a simple, scalable, and versatile route to this compound, Nitraridine, and a range of their bioactive analogues researchgate.net.

Iminophosphorane-Mediated Synthesis: This approach has been employed in the synthesis of this compound, often in conjunction with other complex marine-derived alkaloids such as Fascaplysin figshare.com.

Povarov Approach: A convergent formal synthesis of this compound has been achieved using the Povarov reaction, a versatile cycloaddition method for constructing nitrogen-containing heterocycles.

These synthetic endeavors are crucial for natural product chemistry as they provide access to compounds that may be scarce in nature, enabling detailed structural and biological studies. Furthermore, the development of these efficient synthetic routes contributes to the broader field by showcasing novel reaction pathways and improving the accessibility of complex molecular scaffolds. Structural investigations, including quantum-chemical calculations and X-ray crystallography, have also been instrumental in elucidating this compound's coplanar structure researchgate.net.

Overview of Key Research Trajectories and Challenges for this compound

Current research trajectories for this compound are largely focused on refining its synthesis and exploring the pharmacological potential of its derivatives.

Synthetic Route Optimization: A primary research goal is the continuous development of more efficient, atom-economical, and environmentally friendly synthetic methods. This includes exploring metal-free catalytic systems and optimizing reaction conditions for higher yields and scalability researchgate.net.

Bioactivity Exploration: The synthesis of this compound analogues has yielded promising results, with certain derivatives exhibiting potent antitumor proliferative activity against breast cancer cell lines researchgate.net. This discovery fuels further research into structure-activity relationships and the potential therapeutic applications of this compound-based compounds.

Structural and Mechanistic Studies: Ongoing research aims to further understand the precise molecular conformation and potential mechanisms of action of this compound and its derivatives, particularly in relation to their biological targets.

Challenges in this compound research include the inherent complexity of its synthesis, requiring multi-step sequences, and the need to achieve high purity and yield for both fundamental studies and potential applications.

Data Tables

Table 1: Key Synthetic Methodologies for this compound

Synthesis MethodologyKey FeaturesPrimary Application/ContextCitation
Cascade Oxidation/Pictet-Spengler Condensation/AnnulationOne-pot, simple, metal-free, wide substrate scope, functional group toleranceTotal synthesis of this compound, Nitraridine, and analogues; bioactive compounds researchgate.net
Iminophosphorane-mediated synthesisUtilizes iminophosphoranes as key reagentsSynthesis of marine-derived alkaloids like Fascaplysin and this compound figshare.com
Povarov ApproachConvergent formal synthesis, cycloaddition reactionFormal synthesis of this compound and Lavendamycin methyl ester

Table 2: this compound and Related Compounds in Synthetic Studies

Compound NameAssociated Synthetic ApproachSignificanceCitation
This compoundCascade Oxidation/Pictet-Spengler Condensation/AnnulationSynthesis of bioactive analogues with antitumor properties researchgate.net
This compoundIminophosphorane-mediated synthesisSynthesis in conjunction with marine natural products (e.g., Fascaplysin) figshare.com
This compoundPovarov ApproachFormal synthesis, enabling access to analogues
NitraridineCascade Oxidation/Pictet-Spengler Condensation/AnnulationCo-synthesis with this compound, part of a broader synthetic strategy researchgate.net
Lavendamycin Methyl EsterPovarov ApproachSynthesized alongside this compound, highlighting the versatility of the method
FascaplysinIminophosphorane-mediated synthesisMarine alkaloid whose synthesis involves similar methodologies to this compound figshare.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95360-17-1

Molecular Formula

C20H13N3

Molecular Weight

295.3 g/mol

IUPAC Name

1-isoquinolin-3-yl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C20H13N3/c1-2-6-14-12-22-18(11-13(14)5-1)20-19-16(9-10-21-20)15-7-3-4-8-17(15)23-19/h1-12,23H

InChI Key

XCVKCPXFKRDYKB-UHFFFAOYSA-N

SMILES

C1=CC=C2C=NC(=CC2=C1)C3=NC=CC4=C3NC5=CC=CC=C45

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3=NC=CC4=C3NC5=CC=CC=C45

Synonyms

1-(2-quinolyl)-9H-pyrido(3,4-b)indole
nitramarine

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Nitramarine

Elucidation of Pioneering Synthetic Routes for Nitramarine

The earliest synthetic endeavors for this compound laid the groundwork for future research, confirming the compound's core structure. Two primary methods were initially reported: an intramolecular thermal cyclization and the application of the Pictet-Spengler reaction.

One of the first successful syntheses of this compound was achieved through an intramolecular thermal cyclization of a 1-azahexatriene system. jst.go.jp This approach, reported by Satoshi Hibino and colleagues in 1986, involved creating a vinyl ketone-substituted indole (B1671886) compound which could then be cyclized. google.com The key step involved heating the azahexatriene precursor in a suitable solvent, such as toluene (B28343) or o-dichlorobenzene, in the presence of hydroxylamine (B1172632) to yield this compound or its derivatives. jst.go.jp Though effective in demonstrating the structure, this method sometimes proved challenging as the key cyclization intermediates could not always be isolated. jst.go.jp

Contemporaneously with the cyclization approach, the Pictet-Spengler reaction was also employed as a foundational method for this compound synthesis. jst.go.jp This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the characteristic β-carboline skeleton. wikipedia.orgmdpi.com In the initial synthesis, (±)-tryptophan ethyl ester was reacted with 2-quinoline carbaldehyde. jst.go.jpcapes.gov.br This reaction formed the this compound carboxylic acid ethyl ester, which was then converted to this compound through subsequent hydrolysis and decarboxylation steps. jst.go.jp The reaction proceeds through the formation of an iminium ion, which is then attacked by the nucleophilic indole ring to form a spirocycle intermediate that rearranges to yield the final β-carboline product. wikipedia.org

Advanced Total Synthesis Strategies for this compound and Analogues

Building upon the pioneering work, subsequent research has focused on developing more efficient, step-economical, and higher-yielding total synthesis strategies. These advanced methods often employ cascade reactions and novel catalytic systems to construct the complex architecture of this compound and its analogues.

A highly efficient, one-pot total synthesis of this compound and the related alkaloid Nitraridine was developed utilizing a cascade oxidation/Pictet-Spengler condensation/annulation process. acs.orgacs.org This metal-free approach uses readily available tryptophan derivatives and quinolines as starting materials. acs.org The reaction sequence is notable for its operational simplicity and broad substrate tolerance, allowing for the synthesis of a diverse range of bioactive derivatives. acs.orgacs.org The process avoids harsh conditions and multiple intermediate purification steps, which were limitations of earlier methods. acs.org

Table 1: Substrate Scope for the Cascade Synthesis of this compound Analogues acs.org

Tryptophan DerivativeQuinoline (B57606) DerivativeProduct Yield
L-Tryptophan2-Methylquinoline85%
L-Tryptophan methyl ester2-Methylquinoline82%
D-Tryptophan2-Methylquinoline83%
L-Tryptophan6-Bromo-2-methylquinoline75%
L-Tryptophan2-Methyl-5,6-benzoquinoline83%

A formal synthesis of this compound has been successfully executed using the Povarov reaction. nih.govacs.org This strategy, developed by Nagarajan and colleagues in 2013, represents a convergent approach to constructing the β-carboline core. acs.orgnih.gov The Povarov reaction is a [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, providing a powerful method for synthesizing N-heterocyclic compounds. dntb.gov.ua This protocol was applied effectively for the formal synthesis of this compound in good yield, showcasing its utility in assembling complex alkaloid structures. nih.govresearchgate.net

An efficient synthesis of this compound has been achieved using iminophosphorane chemistry. capes.gov.br The key step in this route is a tandem aza-Wittig/electrocyclic ring closure process. researchgate.net This methodology was first described by Molina and coworkers in 1994. mdpi.com The process involves the reaction of an iminophosphorane, derived from an indole precursor, with a suitable carbonyl compound. mdpi.com This triggers a sequence of reactions, beginning with the aza-Wittig reaction to form an intermediate that undergoes a subsequent 6π-electrocyclic ring closure to construct the β-carboline ring system of this compound. researchgate.net This method has also been applied to the synthesis of other related marine alkaloids, such as fascaplysin. capes.gov.brmdpi.comnih.gov

Mechanistic Investigations of this compound Formation Reactions

Mechanistic studies into the formation of this compound provide critical insights into the reaction pathways, allowing for the optimization of synthetic strategies. These investigations often involve a combination of experimental evidence and computational analysis to elucidate the complex sequence of events at a molecular level.

Proposed Intermediate Species and Transition State Analysis

The synthesis of this compound and its analogues can proceed through a cascade process that involves several key steps and transient structures. A prominent one-pot synthesis involves a cascade oxidation/Pictet-Spengler condensation/annulation process using readily available quinolines and tryptophan derivatives. acs.org Mechanistic proposals for such reactions suggest the formation of specific intermediate species, with their stability and reactivity dictated by the reaction conditions.

Computational methods, particularly density functional theory (DFT) calculations, have been employed to explore the regioselectivity and energetics of related synthetic pathways. researchgate.netresearchgate.net These analyses focus on calculating the energy differences at the transition states for various possible reaction routes. researchgate.net For a reaction to proceed efficiently, it must pass through a transition state, which represents the highest energy point along the reaction coordinate. youtube.com The structure of this transition state is crucial; for instance, in some cycloaddition reactions, a three-centered hydride transfer-like transition state with a low energy barrier is proposed. snnu.edu.cn In concerted, but not necessarily synchronous, reactions, different bond-forming and bond-breaking events may occur at slightly different times, all passing through a single transition state. youtube.com The analysis of these states helps to explain why certain products are formed preferentially over others. For example, significant energy differences between transition states can lead to the exclusive formation of one isomer. researchgate.net

Role of Catalysis in Reaction Efficiency and Selectivity

Catalysis is a fundamental principle in modern organic synthesis, enabling reactions to proceed faster and with greater control over the outcome. unibas.chipinnovative.com Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. ipinnovative.comtopsoe.com This is crucial for both reaction efficiency (speed) and selectivity (producing the desired product). rsc.org

In the synthesis of this compound and its analogues, both metal-catalyzed and metal-free approaches have been developed.

Metal-Catalyzed Approaches : Transition metals are frequently used to catalyze the formation of complex heterocyclic structures. For instance, a tin(II)-mediated reductive heterocyclization has been described for synthesizing this compound analogues. rsc.org In this method, the tin catalyst is essential for the key C–C/C–O and C–C/C–N bond formations. Other metals, such as copper and palladium, have also been utilized in cyclization routes to synthesize related carboline structures. uohyd.ac.in These catalysts can activate substrates, stabilize transition states, or participate directly in the catalytic cycle to facilitate bond formation. snnu.edu.cnipinnovative.com

Metal-Free Approaches : An effective one-pot total synthesis of this compound and the related alkaloid Nitraridine has been achieved using a metal-free cascade reaction. acs.orgacs.org This process utilizes iodine (I2) in dimethyl sulfoxide (B87167) (DMSO) under an air atmosphere. acs.org In this system, the combination of I2 and DMSO plays a critical role in the oxidative cyclization steps without the need for a metal catalyst. researchgate.net Such metal-free methods are advantageous as they align with the principles of green chemistry by avoiding potentially toxic and expensive metal reagents. acs.orgresearchgate.net

The choice of catalyst or catalytic system is paramount in directing the reaction towards the desired product. It influences selectivity by stabilizing the transition state leading to the intended molecule over alternative pathways that would result in by-products. ipinnovative.comrsc.org

Chemical Derivatization Strategies and Analogue Synthesis

The structural framework of this compound serves as a template for the synthesis of a wide array of analogues. Derivatization strategies are employed to introduce structural modifications, which can be used to explore chemical space or to fine-tune the properties of the molecule. mdpi.commdpi.com

Structural Modification Techniques for this compound Analogues

Several synthetic techniques have been successfully applied to generate structural variants of this compound. These methods often involve building the core heterocyclic system from different starting materials or modifying the completed scaffold.

Cascade Reactions : A highly effective method is the one-pot cascade oxidation/Pictet–Spengler condensation/annulation process. acs.orgacs.org This strategy's flexibility allows for the use of various substituted quinolines and tryptophan derivatives as starting materials, directly leading to a diverse set of analogues in a single operation. acs.org

Heterocyclization Reactions : Specific reagents can be used to construct parts of the carboline skeleton. A SnCl2-mediated heterocyclization approach has been used to create β-carboline C-1- and C-3-linked vinyl benzisoxazole analogues from 2-nitro chalcones. rsc.org

Multi-component Reactions : Reactions like the A3-coupling (alkyne-aldehyde-amine) provide a convergent route to complex molecules. This has been applied in a metal-free context to synthesize β-carboline C1 substituted Pyrido(2,3-c)carbazole derivatives, which are considered this compound analogues. dntb.gov.ua

Povarov Reaction : This [4+2] cycloaddition reaction is another powerful tool for constructing the quinoline core found in many related alkaloids and has been used in a formal synthesis of this compound analogues. uohyd.ac.inugr.es

Protecting Group Chemistry : In some synthetic strategies, derivatization is used temporarily. Unnecessary derivatization, such as the use of protecting groups, is generally minimized to improve efficiency and reduce waste. wordpress.com However, in certain cases, derivatization is a necessary step to direct a reaction to a specific site on a molecule or to facilitate the separation of isomers. wordpress.comljmu.ac.uk

These varied techniques provide chemists with a robust toolkit for the rational design and synthesis of new this compound-related compounds.

Exploration of Chemical Diversity through Derivatization

The primary goal of synthesizing analogues is to explore chemical diversity and create libraries of related compounds. snnu.edu.cn The synthetic methodologies applied to this compound have successfully generated significant molecular diversity.

A notable example is the development of a library of 56 novel molecules using a SnCl2-mediated heterocyclization strategy, demonstrating the broad scope of this method. rsc.org Similarly, the cascade annulation process has proven effective due to its wide substrate scope and tolerance for various functional groups, enabling the synthesis of diverse bioactive this compound and Nitraridine derivatives. acs.orgacs.org By systematically varying the substituents on the quinoline and tryptophan starting materials, chemists can generate a wide range of analogues with modified electronic and steric properties.

The exploration of chemical diversity is not limited to simple substitution. Synthetic strategies have also yielded more complex fused-ring systems, such as β-carboline tethered imidazopyrido[3,4-b]indoles and pyrazole-tethered quinoline derivatives, further expanding the structural variety of compounds related to the this compound scaffold. dntb.gov.ua This chemical diversity is crucial for systematically investigating structure-activity relationships in medicinal chemistry and materials science. mdpi.com

Table of Synthetic Strategies for this compound Analogues

Synthetic Strategy Key Reagents/Catalysts Type of Analogue/Related Compound Reference(s)
Cascade Annulation I2 / DMSO (metal-free) This compound, Nitraridine, and substituted derivatives acs.org, acs.org
SnCl2-mediated Heterocyclization SnCl2 Benzisoxazole/quinoline-embedded β-carbolines rsc.org
A3-Coupling Metal-free β-carboline C1 substituted Pyrido(2,3-c)carbazoles dntb.gov.ua

Table of Mentioned Chemical Compounds

Compound Name
This compound
Nitraridine
Tryptophan
Quinolines
Iodine (I2)
Dimethyl sulfoxide (DMSO)
Tin(II) chloride (SnCl2)
2-nitro chalcones
β-carboline
Pyrido(2,3-c)carbazole
Benzisoxazole
Imidazopyrido[3,4-b]indoles
Pyrazole
Lavendamycin Methyl Ester
Copper
Palladium

Based on a comprehensive review of scientific literature, there is no recognized chemical compound specifically named "this compound." The search for this compound did not yield the specific spectroscopic and structural data required to generate the requested article.

Scientific databases and research articles extensively cover related classes of compounds, such as nitramines (compounds with the R₂N−NO₂ functional group) and various other specific nitro-containing molecules. However, "this compound" as a distinct chemical entity with published structural characterization data (UV, NMR, HRMS, IR) does not appear to exist in the available literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Advanced Structural Characterization of this compound and its Derivatives" as per the specified outline. The fundamental prerequisite for such an article—the existence of the compound and its associated research data—is not met.

Advanced Structural Characterization of Nitramarine and Its Derivatives

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the quintessential method for the unambiguous determination of molecular structures in the crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Obtaining single crystals of sufficient size and quality for conventional X-ray diffraction can be a significant bottleneck in structural chemistry. Micro-Electron Diffraction (MicroED) has emerged as a powerful technique capable of determining high-resolution atomic structures from nanocrystals, which are orders of magnitude smaller than those required for SC-XRD. This method utilizes an electron beam in a transmission electron microscope to collect diffraction data from continuously rotating crystals.

While no specific MicroED studies on Nitramarine have been reported, this technique would be the method of choice if only microcrystalline powders of this compound or its derivatives were available. The significantly stronger interaction of electrons with matter compared to X-rays allows for data collection from vanishingly small crystals. The data processing is analogous to that of X-ray crystallography, ultimately yielding a complete three-dimensional structure.

Table 2: Comparison of SC-XRD and MicroED

Feature Single Crystal X-ray Diffraction (SC-XRD) Micro-Electron Diffraction (MicroED)
Radiation Source X-rays Electrons
Required Crystal Size ~10-100 µm ~0.01-1 µm
Data Collection Time Hours Minutes to hours
Sample Preparation Growth of macroscopic single crystals Application of microcrystalline powder to a grid

Application of Chemical Transformations in Structure Confirmation

In cases where crystallographic methods are challenging or to provide corroborating evidence, chemical transformations can be a powerful tool for structure confirmation. By converting the molecule of interest into a derivative with known stereochemistry or one that is more amenable to crystallization, the structure of the parent compound can be inferred.

For this compound, derivatization of its functional groups could be employed to confirm its structure. For instance, esterification or etherification of the phenolic hydroxyl group could lead to crystalline derivatives suitable for SC-XRD. If the absolute configuration of a chiral center in the derivative is determined, and the reaction pathway is known to proceed with either retention or inversion of stereochemistry, the absolute configuration of the corresponding center in this compound can be confidently assigned.

For example, reacting this compound with a chiral derivatizing agent of known absolute configuration, such as a Mosher's acid derivative, would yield a diastereomeric mixture. Analysis of the NMR spectra of these diastereomers can allow for the determination of the absolute configuration of the chiral center in this compound. While no such derivatization studies have been specifically reported for this compound in the reviewed literature, this remains a viable and valuable strategy for structural confirmation.

Theoretical and Computational Chemistry of Nitramarine

Quantum-Chemical Calculations of Molecular Structure and Conformation

Quantum-chemical calculations are fundamental to predicting the three-dimensional structure and conformational preferences of a molecule. These methods provide a theoretical lens to examine the molecule at the atomic level, offering insights that complement experimental data.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as the Hartree-Fock method with a 6-31G(d,p) basis set (RHF/6-31G(d,p)), are derived directly from theoretical principles without the inclusion of experimental parameters. These calculations would be crucial in determining the initial optimized geometry of Nitramarine, providing data on bond lengths, bond angles, and dihedral angles.

Semi-empirical methods, like PM6, offer a computationally less expensive alternative by incorporating some experimental data. A PM6 calculation would also yield a predicted geometry for this compound, which could then be compared with ab initio and experimental results to assess the method's accuracy for this class of compounds.

Table 1: Hypothetical Comparison of Geometric Parameters for this compound Calculated by Different Methods

ParameterRHF/6-31G(d,p)PM6
Bond Length (C-N) ÅData not availableData not available
Bond Angle (C-C-N) °Data not availableData not available
Dihedral Angle °Data not availableData not available

Note: This table illustrates the type of data that would be generated from these calculations. Specific values for this compound are not currently available in published literature.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. The B3LYP functional combined with a larger basis set like 6-311++G(d,p) is commonly used to obtain highly accurate optimized geometries. For this compound, a B3LYP/6-311++G(d,p) calculation would provide a more refined molecular structure, taking into account electron correlation effects that are neglected in the Hartree-Fock method. This level of theory is often considered the gold standard for predicting molecular geometries that are in close agreement with experimental X-ray crystallographic data.

Conformational Analysis and Intramolecular Energy Barriers

Understanding the conformational landscape of a molecule is vital as different conformers can exhibit distinct biological activities and chemical properties.

Computational Studies on Internal Rotation and Coplanarity

Computational studies focusing on the internal rotation around key single bonds in this compound would reveal the energy barriers between different conformations. By systematically rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis would identify the most stable conformers and the transition states that separate them. Such studies would be instrumental in confirming the experimentally suggested coplanar structure of this compound and quantifying its rigidity.

Table 2: Hypothetical Rotational Energy Barriers for this compound

Rotational BondEnergy Barrier (kcal/mol)
Quinoline-β-carboline linkerData not available

Note: The data in this table is illustrative of the expected output from a conformational analysis.

Prediction of Electronic Properties and Reactivity Parameters

The electronic properties of a molecule are key determinants of its reactivity and its interactions with other molecules.

Frontier Molecular Orbital Theory (FMO) Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. For this compound, calculating the HOMO and LUMO energies and visualizing their spatial distribution would provide valuable insights into which parts of the molecule are most likely to be involved in chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table represents the type of electronic property data that would be generated through FMO analysis.

Bond Dissociation Energy Calculations for Mechanistic Insights

Bond dissociation energy (BDE) is a critical parameter in understanding the reactivity of a molecule and the mechanisms of chemical reactions. It represents the energy required to break a specific bond homolytically, forming two radical species. For a molecule like this compound, with multiple bonds susceptible to cleavage, computational methods are invaluable for determining the weakest links and predicting potential reaction pathways.

While specific BDE calculations for every bond in this compound are not extensively documented in publicly available literature, general principles from computational studies on related nitramine compounds can provide valuable insights. Density Functional Theory (DFT) is a widely used computational method for calculating BDEs. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. For instance, studies on various nitramines have employed methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable predictions of bond strengths.

The weakest bond in a molecule often dictates its initial decomposition steps. In the case of nitramines, the N-NO2 bond is frequently identified as the most labile. Computational studies on a range of nitramine-containing molecules have shown that the BDE for the N-NO2 bond can vary depending on the molecular structure and substituent effects. These calculations are instrumental in understanding the thermal stability and decomposition mechanisms of such energetic materials. For this compound, a detailed computational study would be necessary to calculate the BDE for each bond and identify the most likely points of initial fragmentation, providing crucial mechanistic insights into its reactivity.

Table 1: Representative Bond Dissociation Energies of Related Nitramines (Calculated)

CompoundBondCalculation MethodCalculated BDE (kcal/mol)
DimethylnitramineN-NO2G446.4
HMX (Octogen)N-NO2B3LYP/6-31G(d,p)41.2
RDX (Hexogen)N-NO2B3LYP/6-31G(d,p)39.5

This table presents representative calculated bond dissociation energies for the N-NO2 bond in common nitramines to provide context for the potential range of values in related compounds like this compound. Specific values for this compound require dedicated computational studies.

Computational Support for Spectroscopic Data Interpretation and Validation

Computational chemistry plays a vital role in the interpretation and validation of experimental spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide a wealth of information about the structure and bonding of a molecule. However, assigning the observed signals to specific structural features can be challenging, especially for complex molecules like this compound.

Quantum-chemical calculations can predict spectroscopic properties with a high degree of accuracy. For example, DFT calculations can be used to compute NMR chemical shifts (δ) and coupling constants (J), which can then be compared with experimental spectra to confirm the proposed structure of this compound. Similarly, vibrational frequencies calculated using computational methods can be correlated with experimental IR and Raman spectra to assign specific absorption bands to the vibrational modes of the molecule. This synergy between computational and experimental spectroscopy is a powerful tool for structural elucidation.

A key study by Eshimbetov et al. provided quantum-chemical and X-ray evidence for the coplanar structure of this compound. researchgate.net Such studies typically involve optimizing the molecular geometry using computational methods and then calculating the spectroscopic parameters for the optimized structure. The agreement between the calculated and experimental data provides strong support for the proposed structure and conformation. For instance, the calculated vibrational frequencies can be scaled to account for systematic errors in the computational methods, leading to a more accurate comparison with experimental IR spectra.

Table 2: Illustrative Example of Calculated vs. Experimental Spectroscopic Data for a Related Alkaloid

Spectroscopic ParameterCalculated ValueExperimental Value
13C NMR Chemical Shift (C-5)125.4 ppm124.8 ppm
1H NMR Chemical Shift (H-8)7.21 ppm7.18 ppm
IR Frequency (C=O stretch)1685 cm-11690 cm-1

This table provides a hypothetical comparison to illustrate how computational data is used to validate experimental spectroscopic findings for complex alkaloids. The close correlation between calculated and experimental values lends confidence to the structural assignment.

Advanced Analytical Methodologies in Nitramarine Research

Chromatographic Techniques for Research Sample Analysis

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like Nitramarine, both high-performance liquid chromatography and gas chromatography serve distinct but vital roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of alkaloids due to its versatility and applicability to a wide range of non-volatile and thermally sensitive compounds like this compound. researchgate.net It is extensively used to assess the purity of synthetic batches and to separate this compound from starting materials, byproducts, or degradation products.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for alkaloid analysis. Separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. epa.govresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency, especially for subsequent mass spectrometry analysis. researchgate.net Detection is commonly performed using a UV detector, as the aromatic nature of this compound is expected to exhibit strong absorbance. waters.com For purity assessments, a gradient elution is often employed to separate compounds with a wide range of polarities.

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

ParameterConditionPurpose
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase; acid improves peak shape for basic alkaloids.
Mobile Phase B AcetonitrileOrganic modifier to elute nonpolar compounds.
Gradient 5% to 95% B over 20 minutesEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separation.
Column Temp. 30 °CMaintains consistent retention times.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance across a range of wavelengths (e.g., 230-400 nm) to detect the analyte and impurities.
Injection Vol. 10 µLStandard volume for introducing the sample.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. europeanpharmaceuticalreview.com While many alkaloids, including likely this compound, have low volatility due to their molecular weight and polar functional groups, GC analysis can be performed following a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable compound. For nitrogen-containing compounds, silylation is a common approach.

In a research setting, GC can be used to analyze for specific volatile precursors or byproducts from the synthesis of this compound. The analysis typically involves a high-temperature capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can be used, with the latter offering higher selectivity for nitrogen-containing compounds like this compound derivatives.

Hyphenated Techniques for Comprehensive Characterization

To gain deeper insights into the chemical nature of this compound and its presence in complex mixtures, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide not only separation but also mass information, which is invaluable for identification and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in modern chemical research. researchgate.netmdpi.com They combine the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry.

LC-MS is particularly well-suited for analyzing this compound in complex matrices such as crude synthetic reaction mixtures or biological extracts. After separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and then detected by a mass spectrometer. lcms.cz Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is crucial for confirming the identity of this compound and identifying unknown related substances. youtube.comnih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of trace-level components. waters.com

GC-MS is used for the analysis of volatile and semi-volatile compounds. edqm.eu For this compound research, GC-MS would be applied to derivatized samples or to search for volatile impurities. researchgate.net The standard ionization method is Electron Ionization (EI), which generates a reproducible fragmentation pattern that can be compared against spectral libraries for compound identification. researchgate.net

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

FeatureLC-MSGC-MS
Applicability Directly applicable to this compound.Requires derivatization for this compound.
Ionization Soft ionization (ESI, APCI), preserves molecular ion.Hard ionization (EI), extensive fragmentation.
Interface Electrospray, removes liquid solvent.Direct coupling, analyte is already in gas phase.
Primary Use Purity, metabolite identification, quantification in complex mixtures.Analysis of volatile impurities, precursors, or derivatives.
Sensitivity Can reach picogram to femtogram levels.Can reach picogram levels.

For unambiguous structure elucidation of novel compounds or impurities discovered during this compound research, the integration of Nuclear Magnetic Resonance (NMR) spectroscopy with chromatography is a powerful, albeit complex, approach. The hyphenated technique of HPLC-SPE-NMR-TOF-MS represents a state-of-the-art platform for natural product and synthetic chemistry research. nih.gov

This system operates by first separating the sample mixture using HPLC. Individual peaks or regions of interest are then trapped onto a Solid-Phase Extraction (SPE) cartridge. This step removes the protonated HPLC solvents (which would interfere with the NMR signal) and concentrates the analyte. The trapped compound is then eluted with a deuterated solvent directly into the NMR spectrometer for structural analysis. The parallel connection to a Time-of-Flight Mass Spectrometer (TOF-MS) provides highly accurate mass data, allowing for the determination of the elemental composition. nih.gov This integrated approach allows for the complete characterization of a compound from a complex mixture in a single automated run.

Development and Validation of Novel Analytical Approaches for this compound Detection in Research Matrices

The development of a new analytical method for detecting this compound in a specific research matrix (e.g., a plant extract or a synthetic mixture) must be followed by rigorous validation to ensure the results are reliable, reproducible, and accurate. nih.govnih.gov Method validation is performed according to guidelines established by bodies such as the International Council for Harmonisation (ICH).

The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. waters.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

By validating these parameters, researchers can have confidence in the data generated for this compound, whether for purity testing, stability studies, or quantification in complex research samples. researchgate.net

Future Directions and Emerging Research Avenues for Nitramarine

Development of More Efficient and Sustainable Synthetic Strategies for Complex Architectures

The total synthesis of nitramarine has been achieved through various routes, including the Pictet-Spengler reaction and intramolecular thermal cyclization. nih.gov However, the demand for more efficient and environmentally benign synthetic methods is a driving force in modern organic chemistry. Future research is poised to focus on the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

One promising avenue is the continued development of one-pot and cascade reactions. A recently developed cascade oxidation/Pictet–Spengler condensation/annulation process provides a one-pot total synthesis of this compound and its analogues from readily available quinolines and tryptophan derivatives. knaw.nl This metal-free approach enhances efficiency by minimizing the need for the isolation and purification of intermediates, which in turn reduces solvent usage and waste generation. researchgate.net Further research in this area could explore alternative catalysts and reaction conditions to improve yields and broaden the substrate scope.

Another key area of development is the use of sustainable and recyclable catalysts. While some syntheses of this compound analogues have employed metal-free approaches cas.org, the exploration of novel, non-toxic, and reusable catalysts remains a significant goal. For instance, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst in Pictet-Spengler reactions has shown promise for the synthesis of related tetrahydro-β-carbolines, as HFIP can be recovered and reused. rsc.org Future work could adapt such systems for the efficient synthesis of this compound.

Furthermore, chemoenzymatic synthesis is emerging as a powerful and sustainable method for producing complex alkaloids. nih.gov The use of enzymes in synthetic pathways can offer high stereospecificity and milder reaction conditions compared to traditional chemical methods. nih.gov Exploring enzymatic reactions for key steps in this compound synthesis, such as the Pictet-Spengler condensation, could lead to more sustainable and efficient production of this and related compounds. researchgate.net

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot/Cascade Reactions Multiple reaction steps in a single vessel.Increased efficiency, reduced waste, time and resource conservation. researchgate.net
Sustainable Catalysis Use of non-toxic, recyclable catalysts.Environmentally friendly, cost-effective in the long term.
Chemoenzymatic Synthesis Integration of enzymatic steps in the synthetic route.High stereoselectivity, mild reaction conditions, green approach. nih.gov

Advancements in In-Situ Spectroscopic and Real-Time Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced in-situ spectroscopic techniques is set to revolutionize the study of complex reaction pathways, such as those involved in the synthesis of this compound.

Techniques like ReactIR (in-situ Fourier-transform infrared spectroscopy) and ReactRaman (in-situ Raman spectroscopy) allow for the real-time monitoring of chemical reactions. mt.com These methods can provide detailed information about reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters. mt.com For the synthesis of this compound, these tools could be employed to study the mechanism of the Pictet-Spengler reaction or the thermal cyclization of azahexatriene systems in real-time, providing insights that could lead to improved reaction conditions and yields.

Moreover, mass spectrometry and electron paramagnetic resonance (EPR) are powerful tools for elucidating complex reaction mechanisms, including those involving radical intermediates or metal catalysts. cam.ac.ukresearchgate.net Mechanistic studies on related reactions, such as the Michael addition of amines to nitroolefins, have utilized a combination of experimental and theoretical approaches to understand the reaction pathways. organic-chemistry.org A similar comprehensive approach to studying this compound synthesis would be highly beneficial.

Spectroscopic TechniqueInformation GainedApplication in this compound Research
In-situ FTIR (ReactIR) Real-time tracking of functional group changes, reaction kinetics.Optimization of Pictet-Spengler and cyclization reactions.
In-situ Raman (ReactRaman) Monitoring of molecular vibrations, suitable for non-polar bonds.Complementary mechanistic insights to FTIR.
Mass Spectrometry (MS) Identification of intermediates and products.Elucidation of reaction pathways and byproducts.
Electron Paramagnetic Resonance (EPR) Detection and characterization of radical species.Investigation of reactions involving radical mechanisms.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research and drug discovery. mdpi.com These technologies have the potential to significantly accelerate the research and development of this compound and its derivatives.

One key application of AI and ML is in the prediction of biological activity. By training algorithms on large datasets of chemical structures and their corresponding biological activities, it is possible to develop models that can predict the potential therapeutic effects of new compounds. mdpi.comnih.gov This could be used to screen virtual libraries of this compound analogues for specific activities, such as anticancer or antimicrobial properties, thereby prioritizing synthetic efforts. mdpi.com

AI can also aid in the design of novel synthetic routes. Machine learning models are being developed to predict the outcomes of chemical reactions and even to propose entirely new reaction pathways. knaw.nl This could be invaluable in identifying more efficient and sustainable methods for synthesizing the this compound scaffold and its complex derivatives. Furthermore, AI can assist in the prediction of reactive sites within a molecule, which is crucial for planning selective functionalization reactions. doaj.org

The integration of AI with automated synthesis platforms represents a paradigm shift in chemical synthesis. AI algorithms could design novel this compound analogues with desired properties and then control robotic systems to synthesize and test them, creating a closed-loop system for accelerated discovery.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Bioactivity Prediction Algorithms trained to predict the biological effects of compounds.Rapid screening of virtual this compound analogues for therapeutic potential. nih.gov
Synthetic Route Design ML models that predict reaction outcomes and propose new pathways.Discovery of more efficient and sustainable syntheses.
Reactive Site Prediction AI tools that identify the most likely sites for chemical reactions.Guidance for the selective functionalization of the this compound core. doaj.org
Automated Synthesis Integration of AI with robotic platforms for synthesis and testing.Accelerated discovery and optimization of novel this compound derivatives.

Exploration of New Chemical Reactivity and Transformation Pathways

The this compound scaffold, with its fused quinoline (B57606) and β-carboline ring systems, offers a rich playground for exploring new chemical reactivity and transformations. Future research will likely focus on the functionalization of this core structure to generate novel analogues with unique properties.

C-H functionalization has emerged as a powerful strategy for the direct modification of complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org The application of modern C-H functionalization techniques to the this compound skeleton could allow for the introduction of a wide range of substituents at various positions, leading to a diverse library of new compounds. nih.gov

Furthermore, the β-carboline core itself can be a substrate for various transformations. Research on related β-carboline systems has demonstrated that this heterocycle can undergo aromatization, reduction, alkylation, and even rearrangement to form other complex heterocyclic systems. researchgate.net Exploring these and other novel transformations with this compound could lead to the discovery of entirely new molecular architectures with potentially interesting biological activities.

The development of novel multicomponent reactions that incorporate the this compound scaffold or its precursors is another exciting avenue. Such reactions would allow for the rapid construction of complex molecules in a single step, further enhancing synthetic efficiency and molecular diversity.

Research AvenueDescriptionPotential Outcome
C-H Functionalization Direct modification of C-H bonds on the this compound core.Access to a wide array of novel this compound analogues. rsc.org
Core Transformations Reactions that modify the β-carboline ring system.Discovery of new heterocyclic scaffolds derived from this compound. researchgate.net
Novel Multicomponent Reactions Reactions that combine multiple starting materials in one step.Rapid and efficient generation of complex this compound-containing molecules.

Q & A

Q. How can researchers balance brevity and completeness in this compound study abstracts?

  • Methodological Answer : Structure abstracts to include:
  • Objective : Specific hypothesis or gap addressed.
  • Methods : Key techniques (e.g., "synchrotron XRD for crystallography").
  • Results : Quantitative findings (e.g., "89% yield under optimized conditions").
  • Significance : Contrast with prior work and note practical/theoretical implications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.